1-[(2,6-Dichlorophenyl)methyl]-5-nitro-1H-indazole-3-carboxylic acid
Description
Properties
CAS No. |
920019-37-0 |
|---|---|
Molecular Formula |
C15H9Cl2N3O4 |
Molecular Weight |
366.2 g/mol |
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-5-nitroindazole-3-carboxylic acid |
InChI |
InChI=1S/C15H9Cl2N3O4/c16-11-2-1-3-12(17)10(11)7-19-13-5-4-8(20(23)24)6-9(13)14(18-19)15(21)22/h1-6H,7H2,(H,21,22) |
InChI Key |
DDFCVKCINRWWGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis
A notable method for synthesizing 1H-indazoles, including the target compound, is through a one-pot reaction involving carbonyl compounds and arylhydrazines. This method allows for the rapid construction of indazoles without the need for intermediate isolation.
Reagents :
- Arylhydrazine hydrochloride
- Carbonyl compound (e.g., 2,6-dichlorobenzaldehyde)
- Base (e.g., potassium carbonate)
- Solvent (e.g., DMF)
-
- Combine the arylhydrazine and carbonyl compound in DMF.
- Add potassium carbonate as a base.
- Heat the mixture at 90 °C for several hours.
- Work up the reaction by extracting with ethyl acetate and purifying the product.
This method has been reported to yield indazoles in high percentages, typically between 70% to 95% depending on the specific conditions and substrates used.
Two-Step Synthesis
Another approach involves a two-step synthesis where an intermediate hydrazone is formed before cyclization to produce the indazole.
Step 1 : Formation of Hydrazone
- React an arylhydrazine with a suitable aldehyde or ketone to form a hydrazone.
Step 2 : Cyclization
- Subject the hydrazone to cyclization conditions using a base and heat to form the indazole ring.
This method allows for better control over reaction conditions and can be optimized for specific substituents on the aromatic ring.
Catalytic Methods
Recent studies have explored catalytic methods involving transition metals such as copper(I) iodide to facilitate the cyclization step in indazole formation.
- Procedure :
- Generate a hydrazone as previously described.
- Add copper(I) iodide and potassium carbonate to promote cyclization under heating.
Catalytic methods can enhance yields and reduce reaction times compared to non-catalytic routes.
To improve yields and reaction times, several optimization strategies can be employed:
Solvent Choice : Using polar aprotic solvents like DMF or DMPU can significantly enhance nucleophilicity and reaction rates.
Temperature Control : Higher temperatures generally favor cyclization but must be balanced against potential side reactions.
Molecular Sieves : Adding molecular sieves during reactions can help remove water and suppress side reactions that may occur during condensation steps.
The following table summarizes various preparation methods along with their respective yields and conditions:
| Method | Yield (%) | Conditions |
|---|---|---|
| One-Pot Synthesis | 70-95 | DMF, K2CO3, heat at 90 °C |
| Two-Step Synthesis | Varies | Hydrazone formation followed by cyclization |
| Catalytic Method | Higher | CuI catalyst, K2CO3, heated conditions |
Chemical Reactions Analysis
1-[(2,6-Dichlorophenyl)methyl]-5-nitro-1H-indazole-3-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Hydrolysis: The carboxylic acid group can participate in esterification and hydrolysis reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and bases or acids for substitution and hydrolysis reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its antibacterial , antifungal , and anticancer properties.
Antibacterial Activity
Research indicates that derivatives of indazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 1-[(2,6-Dichlorophenyl)methyl]-5-nitro-1H-indazole-3-carboxylic acid have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli. A study reported minimum inhibitory concentrations (MICs) as low as 2 µg/ml for certain derivatives, indicating strong antibacterial potential .
Antifungal Activity
In addition to antibacterial properties, the compound has demonstrated antifungal efficacy against various pathogens including Candida albicans and Aspergillus niger. The MIC values ranged from 2 to 19 µg/ml for effective compounds in this category .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of cancer cell lines, with IC50 values indicating significant cytotoxicity. For example, compounds with similar structures were evaluated for their antiproliferative effects on breast cancer and melanoma cell lines . The dichlorophenyl moiety was noted as a key contributor to enhanced biological activity .
Synthetic Methodologies
The synthesis of 1-[(2,6-Dichlorophenyl)methyl]-5-nitro-1H-indazole-3-carboxylic acid typically involves multi-step organic reactions. The following table summarizes common synthetic routes:
| Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Nitration | Nitro group introduction under acidic conditions | Formation of nitro group |
| 2 | Alkylation | Alkyl halides with indazole derivatives | Formation of alkylated indazole |
| 3 | Carboxylation | Carboxylic acid derivatives | Final product formation |
Case Studies
Several case studies have documented the efficacy of this compound in various applications:
-
Case Study 1: Antibacterial Efficacy
A study conducted by Vasantha et al. synthesized a series of indazole derivatives, including the target compound, which exhibited notable antibacterial activity against S. aureus with an MIC of 2 µg/ml . -
Case Study 2: Antifungal Properties
Research by Padalkar et al. evaluated the antifungal properties of related compounds and found that certain derivatives displayed MIC values as low as 3.12 µg/ml against A. niger, showcasing the potential for therapeutic applications in treating fungal infections . -
Case Study 3: Anticancer Activity
A recent publication highlighted the anticancer properties of indazole derivatives, including our target compound, demonstrating selective toxicity towards cancer cells while sparing normal cells .
Mechanism of Action
The mechanism of action of 1-[(2,6-Dichlorophenyl)methyl]-5-nitro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The dichlorophenyl group can enhance the compound’s binding affinity to certain receptors, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Core Heterocycle Variations
The indazole core distinguishes the target compound from other dichlorophenyl-containing heterocycles:
Key Findings :
Substituent Effects
Substituent positioning and functional groups significantly influence physicochemical properties:
Key Findings :
- The target’s carboxylic acid group improves bioavailability compared to acid chlorides (e.g., in ), which are typically intermediates due to instability .
- Nitro groups (target compound) vs. trifluoromethyl groups () offer divergent electronic effects: nitro is strongly electron-withdrawing, while trifluoromethyl is moderately electron-withdrawing and lipophilic .
Key Findings :
- The dichlorophenylmethyl group, common in antifungal triazoles (), may confer similar target affinity in the indazole derivative .
- Compared to indole-based GPCR modulators (), the indazole’s additional nitrogen could improve binding to polar active sites .
Data Tables for Comparative Analysis
Table 1: Structural and Functional Comparison
| Parameter | Target Compound | 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid chloride | RWJ56110 (Indole) |
|---|---|---|---|
| Core Structure | Indazole | Isoxazole | Indole |
| Key Substituents | 5-Nitro, 3-COOH | 5-Methyl, 4-COCl | 2,6-Dichlorophenylmethyl |
| Solubility (Predicted) | High (due to COOH) | Low (lipophilic COCl) | Moderate |
| Reactivity | Moderate (stable COOH) | High (acid chloride) | Low |
| Potential Application | Pharmaceutical | Chemical intermediate | GPCR modulation |
Biological Activity
1-[(2,6-Dichlorophenyl)methyl]-5-nitro-1H-indazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on diverse research findings.
Synthesis
The synthesis of 1-[(2,6-Dichlorophenyl)methyl]-5-nitro-1H-indazole-3-carboxylic acid typically involves the reaction of 5-nitroindazole derivatives with appropriate aryl halides under basic conditions. The method has been optimized for yield and purity, often utilizing solvents like DMF and reagents such as potassium carbonate .
Antitumor Activity
Research has indicated that derivatives of 5-nitroindazole exhibit notable antitumor properties. For instance, several compounds in this class have shown moderate to significant activity against various cancer cell lines. Specifically, compounds derived from 5-nitroindazole have demonstrated cytotoxic effects against TK-10 (renal cancer) and HT-29 (colon cancer) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | TK-10 | 12.5 |
| Compound B | HT-29 | 15.0 |
| 1-[(2,6-Dichlorophenyl)methyl]-5-nitro-1H-indazole-3-carboxylic acid | TK-10 | 10.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported that derivatives exhibit activity against various pathogens, including Trichomonas vaginalis, suggesting potential applications in treating infections . The effectiveness was quantified in terms of minimum inhibitory concentrations (MIC).
| Pathogen | MIC (µg/mL) |
|---|---|
| Trichomonas vaginalis | 10 |
| Escherichia coli | 25 |
| Staphylococcus aureus | 20 |
The proposed mechanism of action for the antitumor and antimicrobial activities includes the inhibition of specific enzymes involved in DNA replication and cell division. The nitro group is believed to play a crucial role in generating reactive species that can damage cellular components .
Case Study 1: Antitumor Efficacy
A study conducted on a series of nitroindazole derivatives, including our compound, revealed that it significantly inhibited tumor growth in xenograft models. The administration of the compound resulted in a reduction of tumor size by approximately 50% compared to control groups after four weeks of treatment .
Case Study 2: Antimicrobial Properties
In vitro studies demonstrated that the compound effectively inhibited the growth of Trichomonas vaginalis at concentrations lower than those required for conventional treatments, indicating its potential as a more effective therapeutic option .
Q & A
Q. What synthetic routes are available for synthesizing 1-[(2,6-Dichlorophenyl)methyl]-5-nitro-1H-indazole-3-carboxylic acid, and how are key intermediates validated?
A multi-step synthesis typically involves Friedel-Crafts acylation followed by indazole ring closure. For example, a related compound (5-amino-3-(3,4-dichlorophenyl)-1H-indazole) was synthesized by converting 2-chloro-5-nitrobenzoic acid to its acid chloride, performing Friedel-Crafts acylation with 1,2-dichlorobenzene, and reacting the ketone intermediate with hydrazine hydrate in DMF to form the indazole core . Validation of intermediates is achieved via NMR (for structural confirmation) and HPLC (for purity ≥98%) .
Q. How can the nitro group at position 5 of the indazole core be selectively reduced to an amine without affecting other functional groups?
Catalytic hydrogenation with Raney nickel or palladium on carbon under controlled pressure (1–3 atm) in a solvent like ethanol or DMF is effective. For instance, reduction of 5-nitro-indazole derivatives using hydrazine hydrate and Raney nickel at 80°C achieved >90% conversion to the amine without side reactions . Monitoring via TLC or LC-MS ensures selectivity .
Q. What spectroscopic techniques are critical for characterizing this compound and its intermediates?
- 1H/13C NMR : To confirm substitution patterns (e.g., dichlorophenyl methyl group at N1 and nitro group at C5) .
- IR Spectroscopy : To identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and nitro (NO₂ stretch ~1520 cm⁻¹) groups .
- High-Resolution Mass Spectrometry (HRMS) : For exact mass verification (e.g., molecular ion [M+H]+ expected at m/z 395.9764) .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and thermodynamic stability of intermediates. ICReDD’s methodology combines computational reaction path searches with experimental validation, reducing optimization time by 40–60%. For example, solvent effects on Friedel-Crafts acylation can be modeled to select DMF over acetic acid for higher yields .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar indazole derivatives?
- Meta-analysis : Compare IC50 values across studies using standardized assays (e.g., ATP-based cell viability for antitumor activity) .
- Structural-Activity Relationship (SAR) Studies : Introduce methyl or halogen substituents to isolate electronic vs. steric effects on target binding .
- Dose-Response Validation : Replicate disputed results under controlled conditions (e.g., fixed pH and temperature) .
Q. How can the carboxylic acid group at position 3 be functionalized for prodrug development?
Esterification (e.g., ethyl ester formation via SOCl2/ethanol) or amide coupling (using EDC/HOBt) are common. For example, 1H-indazole-3-carboxylic acid derivatives were converted to ethyl esters with 85% yield, enhancing cell permeability . Salt formation (e.g., sodium or potassium salts) improves aqueous solubility for in vivo studies .
Q. What experimental design principles minimize byproducts in multi-step syntheses of this compound?
- Factorial Design : Optimize variables (temperature, stoichiometry) for Friedel-Crafts acylation. A 2³ factorial design reduced byproducts by 30% in a related synthesis .
- DoE (Design of Experiments) : Use response surface methodology to identify optimal hydrazine hydrate concentration (1.5–2.0 equiv.) and reaction time (4–6 h) .
Q. How does steric hindrance from the 2,6-dichlorophenyl group influence reactivity in cross-coupling reactions?
The bulky dichlorophenyl group suppresses Buchwald-Hartwig amination at N1 but facilitates Ullmann coupling at C3. Computational docking (e.g., AutoDock Vina) predicts steric clashes with palladium catalysts, guiding solvent selection (e.g., toluene > DMF) to improve yields by 15–20% .
Q. What protocols assess the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
